1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide
CAS No.: 1428363-72-7
Cat. No.: VC5890072
Molecular Formula: C8H14N2O3
Molecular Weight: 186.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428363-72-7 |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.211 |
| IUPAC Name | 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide |
| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3 |
| Standard InChI Key | KDIWBBSZFVSAQP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)C(=O)N(C)OC |
Introduction
Structural and Nomenclature Analysis
Core Azetidine Framework
The azetidine ring (C₃H₇N) is a strained four-membered saturated heterocycle, less common than five- or six-membered counterparts due to ring strain. The 1-acetyl and 3-carboxamide substituents introduce steric and electronic modifications that influence reactivity and stability .
Substituent Configuration
-
1-Acetyl group: An acetyl moiety (-COCH₃) at position 1 likely enhances electrophilicity at the adjacent nitrogen, facilitating further functionalization.
-
3-Carboxamide group: The N-methoxy-N-methylcarboxamide (-CON(OMe)Me) at position 3 is characteristic of Weinreb amides, which are pivotal in ketone synthesis via organometallic additions .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
Disconnection strategies suggest two potential precursors:
-
Azetidine-3-carboxylic acid converted to the Weinreb amide, followed by N-acetylation.
-
Bromoazetidine derivatives undergoing lithiation and acylation with NMMa.
Route A: Carboxamide First, Then Acetylation
-
Azetidine-3-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride under peptide coupling conditions (e.g., EDCI, HOBt) to form N-methoxy-N-methylazetidine-3-carboxamide .
-
N-Acetylation: Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
Route B: Direct Acylation of Lithiated Azetidine
-
Lithiation: A bromoazetidine derivative (e.g., 3-bromoazetidine) is treated with n-butyllithium at -78°C in tetrahydrofuran (THF), generating a nucleophilic azetidinyl lithium species .
-
Acylation with NMMa: The lithiated intermediate reacts with N-methoxy-N-methylacetamide, introducing the acetyl group via a nucleophilic acyl substitution mechanism .
Challenges and Optimizations
-
Ring strain: Azetidine’s small ring may hinder lithiation due to destabilization of the transition state. Lower temperatures (-90°C) and bulky ligands (e.g., (-)-sparteine) could mitigate side reactions .
-
Competing reactions: Over-acylation or ring-opening may occur. Stepwise quenching (e.g., with HCl) and controlled reagent addition are critical .
Physicochemical Properties (Predicted)
Spectral Data
-
¹H NMR: Expected signals include:
-
LC-MS: Molecular ion peak at m/z 201 [M+H]⁺.
Thermodynamic Properties
-
LogP: Estimated at 0.85 (via group contribution methods), indicating moderate hydrophobicity.
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Weinreb amides are widely used to synthesize ketones, which are common motifs in bioactive molecules. For example:
-
Antiviral agents: Analogous acetylated heterocycles show activity against RNA viruses .
-
Kinase inhibitors: Azetidine derivatives are explored for their conformational restraint in binding ATP pockets .
Case Study: Analogous Compounds
The synthesis of 1-(3-isopropylphenyl)ethanone from 1-bromo-3-isopropylbenzene and NMMa achieved a 66% yield under optimized lithiation conditions . Similar protocols could be adapted for the target compound.
Comparative Reaction Data
The table below summarizes yields and conditions from analogous NMMa-mediated acylations:
| Substrate | Temperature | Reagent | Yield | Source |
|---|---|---|---|---|
| 2,2-Difluoro-1,3-benzodioxole | -78°C | n-BuLi, NMMa | 79% | |
| 1-Bromo-3-isopropylbenzene | -60°C | n-BuLi, NMMa | 66% | |
| 6-Bromo-1H-indazole | -65°C | n-BuLi, NMMa | 9% |
Future Directions
Methodological Improvements
-
Flow chemistry: Continuous lithiation-acylation could enhance reproducibility and safety.
-
Catalytic asymmetric synthesis: Chiral ligands may enable enantioselective acylation for pharmaceutical applications .
Target Validation
-
Biological screening: Prioritize assays for kinase inhibition or antiviral activity.
-
ADMET profiling: Assess permeability, metabolic stability, and toxicity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume